Methacrolein dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacrolein dimethylhydrazone is an organic compound that belongs to the class of hydrazones. It is derived from methacrolein and dimethylhydrazine. This compound is known for its unique reactivity and has been studied for various applications in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Methacrolein dimethylhydrazone can be synthesized through the reaction of methacrolein with dimethylhydrazine. The reaction typically involves the condensation of methacrolein with dimethylhydrazine under controlled conditions to form the hydrazone. This process can be carried out in the presence of an acid catalyst to facilitate the reaction .
Analyse Chemischer Reaktionen
Methacrolein dimethylhydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: It can undergo substitution reactions with various nucleophiles.
Cycloaddition: It participates in cycloaddition reactions, such as the Povarov reaction, to form complex heterocyclic compounds
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methacrolein dimethylhydrazone has been extensively studied for its applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds.
Pharmaceutical Research:
Catalysis: It is used in catalytic reactions to form complex organic molecules
Wirkmechanismus
The mechanism of action of methacrolein dimethylhydrazone involves its reactivity with various chemical species. It can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbon-nitrogen bonds and the generation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Methacrolein dimethylhydrazone can be compared with other similar compounds, such as:
- Acrolein dimethylhydrazone
- Crotonaldehyde dimethylhydrazone
- Formaldehyde dimethylhydrazone
These compounds share similar structural features but differ in their reactivity and applications.
Eigenschaften
Molekularformel |
C6H12N2 |
---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
N-methyl-N-[(E)-2-methylprop-2-enylideneamino]methanamine |
InChI |
InChI=1S/C6H12N2/c1-6(2)5-7-8(3)4/h5H,1H2,2-4H3/b7-5+ |
InChI-Schlüssel |
QNIXILGOUVOCEP-FNORWQNLSA-N |
Isomerische SMILES |
CC(=C)/C=N/N(C)C |
Kanonische SMILES |
CC(=C)C=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.